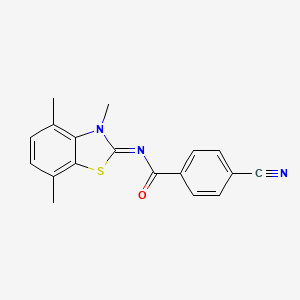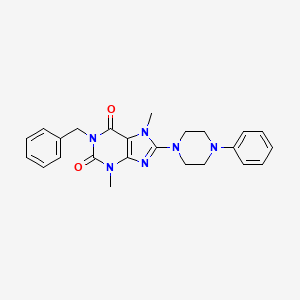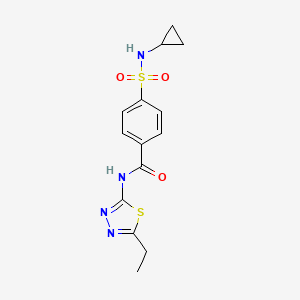
4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用
Fluorescent Probes and Sensors
The unique electronic properties of 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide (referred to as CTMB) make it an excellent candidate for designing fluorescent probes and sensors. Researchers have explored its use in detecting specific analytes, such as metal ions, pH changes, or biological molecules. The compound’s near-infrared emission allows for non-invasive imaging and monitoring in biological systems .
Organic Light-Emitting Diodes (OLEDs)
CTMB’s electron-accepting properties contribute to its application in OLEDs. By incorporating it into the emissive layer, scientists can enhance the device’s efficiency and achieve emission in the near-infrared region. These OLEDs find use in displays, lighting, and optoelectronic devices .
Photodynamic Therapy (PDT) Agents
The combination of CTMB’s photophysical properties and its ability to generate reactive oxygen species (ROS) under light irradiation makes it a promising candidate for PDT. In cancer therapy, PDT agents selectively destroy tumor cells by activating ROS, minimizing damage to healthy tissues .
Electrochromic Materials
CTMB derivatives have been investigated as electrochromic materials, which change color in response to an applied voltage. These materials find applications in smart windows, displays, and energy-efficient devices. Researchers explore their reversible color changes for energy-saving purposes .
Chemical Sensors and Detectors
Functionalizing CTMB with specific recognition units allows the development of chemical sensors and detectors. These sensors can detect analytes like gases, ions, or small molecules. The compound’s stability and sensitivity contribute to its utility in environmental monitoring and safety applications .
Materials for Organic Electronics
CTMB-containing polymers or small molecules can be integrated into organic electronic devices, such as field-effect transistors (FETs) or solar cells. Their charge transport properties and stability make them valuable components in flexible electronics and renewable energy technologies .
These applications highlight the versatility of 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide in diverse scientific contexts. Researchers continue to explore its potential, and its unique structure offers exciting opportunities for innovation and discovery . If you’d like more information on any specific application, feel free to ask! 😊
特性
IUPAC Name |
4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-4-5-12(2)16-15(11)21(3)18(23-16)20-17(22)14-8-6-13(10-19)7-9-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXASVZWPYWSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)


![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)
![6-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]-3-methylpyrimidin-4-one](/img/structure/B3019162.png)
![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)


![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)

![2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3019173.png)